4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride
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Overview
Description
SR 95294 A: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 95294 A typically involves a series of organic reactions, including nucleophilic substitution and cyclization. The process begins with the preparation of the starting materials, which are then subjected to specific reaction conditions such as controlled temperature, pressure, and the presence of catalysts to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of SR 95294 A is scaled up using optimized synthetic routes that ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: SR 95294 A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: SR 95294 A can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: SR 95294 A is used as a reagent in organic synthesis, facilitating the formation of complex molecules through its reactive functional groups.
Biology: In biological research, SR 95294 A is studied for its interactions with cellular components, including proteins and nucleic acids. It is used to investigate cellular pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In industrial applications, SR 95294 A is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of SR 95294 A involves its interaction with specific molecular targets within biological systems. The compound binds to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as the inhibition or activation of specific signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
SR 95300 A: Another compound with similar structural features but differing in its specific interactions and applications.
SR 95400 A: Known for its distinct pharmacological properties and used in different therapeutic areas.
Uniqueness: SR 95294 A stands out due to its unique binding affinity and specificity for certain molecular targets. This makes it particularly valuable in research and therapeutic applications where precise modulation of biological pathways is required.
Properties
CAS No. |
94011-19-5 |
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Molecular Formula |
C21H23Cl2N5O |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-naphthalen-1-ylpyridazine-4-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C21H21N5O.2ClH/c22-15-17-14-20(19-7-3-5-16-4-1-2-6-18(16)19)24-25-21(17)23-8-9-26-10-12-27-13-11-26;;/h1-7,14H,8-13H2,(H,23,25);2*1H |
InChI Key |
VNQGFTBVMCNTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC4=CC=CC=C43.Cl.Cl |
Origin of Product |
United States |
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